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Compound of Interest
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4-(Cyclopentylmethoxy)-1,2-

benzisoxazol-3-amine

CAS No.: 927802-23-1

Cat. No.: B1488370

Get Quote

Executive Summary
Vismodegib is a first-in-class Hedgehog signaling pathway inhibitor used for the treatment of

basal cell carcinoma.[1][2] The legacy industrial synthesis (developed by Genentech/Roche)

relies heavily on Negishi couplings (requiring anhydrous conditions and stoichiometric zinc),

acid chloride formation (generating SO₂/HCl waste), and chlorinated solvents (DCM).

This guide proposes a Next-Generation Green Route designed to reduce Process Mass

Intensity (PMI) and E-Factor while maintaining high purity. Key Innovations:

Aqueous Micellar Catalysis: Replacing anhydrous THF/Zn with water/surfactant media for

the biaryl construction.

T3P® Direct Amidation: Replacing corrosive acid chlorides with Propylphosphonic anhydride

(T3P) in bio-derived solvents (2-MeTHF).

Continuous Flow Hydrogenation: Enhancing safety and energy efficiency during nitro-

reduction.
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Strategic Retro-Analysis & Pathway Design
The synthesis of Vismodegib can be disconnected into two primary fragments: the Biaryl Amine

(Fragment A) and the Benzoic Acid (Fragment B).

DOT Diagram: Legacy vs. Green Pathway
The following diagram visualizes the shift from the traditional route to the proposed green

approach.
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Caption: Comparison of the Legacy Route (Red) utilizing hazardous reagents vs. the Green

Route (Green) utilizing aqueous media and sustainable coupling agents.

Protocol 1: Aqueous Micellar Suzuki-Miyaura
Coupling
Objective: Synthesis of the biaryl intermediate 2-chloro-5-nitro-phenyl-pyridine (precursor to

Fragment A) using water as the primary solvent.
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Traditional Negishi couplings require moisture-sensitive organozinc reagents and generate

stoichiometric zinc waste. By switching to a Suzuki-Miyaura approach in micellar media (using

the surfactant TPGS-750-M), we enable the reaction to proceed in water at mild temperatures.

The lipophilic nanomicelles act as "nanoreactors," concentrating the hydrophobic reactants and

catalyst, thereby increasing reaction rates without organic co-solvents.

Materials
Aryl Halide: 1-chloro-2-nitro-4-iodobenzene (1.0 equiv)

Coupling Partner: 2-Pyridylboronic acid MIDA ester (1.1 equiv) (Note: MIDA esters are more

stable than free boronic acids)

Catalyst: Pd(dtbpf)Cl₂ (1.0 mol%) or Pd/C (for heterogeneous recycling)

Base: Triethylamine (Et₃N) (2.0 equiv)

Surfactant: 2 wt % TPGS-750-M in degassed water

Solvent: Water (Reaction medium), Ethyl Acetate (Extraction)

Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve TPGS-750-

M in degassed HPLC-grade water to create a 2 wt % clear solution.

Charging: Add the aryl halide (1-chloro-2-nitro-4-iodobenzene) and the boronate ester to the

aqueous solution. Stir vigorously (1000 rpm) to emulsify.

Catalysis: Add the base (Et₃N) followed by the Palladium catalyst.

Reaction: Heat the mixture to 45–50 °C for 4–6 hours. Monitor by HPLC. The reaction

mixture should appear as a dark emulsion.

Green Check: No inert atmosphere glovebox is required, though an Argon balloon is

recommended to prevent oxidation of the catalyst.
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Workup (In-Flask): Once conversion is >98%, turn off the heat. Add a minimal amount of

Ethyl Acetate (EtOAc) to the flask and stir gently. The emulsion will break, with the product

partitioning into the organic layer.

Recycling (Optional): If using heterogeneous Pd/C, filter the aqueous layer to recover the

catalyst. The aqueous surfactant phase can often be reused 2-3 times.

Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Yield Expectation: 85–92% E-Factor: < 5 (compared to >20 for Negishi routes).

Protocol 2: Sustainable Amidation via T3P®
Objective: Final assembly of Vismodegib by coupling Fragment A (Amine) and Fragment B

(Acid).

Scientific Rationale
The legacy route converts the benzoic acid to an acid chloride using Thionyl Chloride (SOCl₂),

releasing toxic SO₂ and HCl gases. This requires corrosion-resistant reactors and extensive

scrubbing. Propylphosphonic anhydride (T3P®) is a mild, low-toxicity coupling agent. It drives

the reaction by forming a water-soluble phosphonic acid byproduct, simplifying purification to a

simple aqueous wash. We utilize 2-MeTHF (2-Methyltetrahydrofuran), a solvent derived from

renewable biomass (corncobs/bagasse), which has a higher boiling point and better separation

properties than THF.

Materials
Amine: 4-chloro-3-(pyridin-2-yl)aniline (1.0 equiv)

Acid: 2-chloro-4-(methylsulfonyl)benzoic acid (1.05 equiv)

Coupling Agent: T3P® (50 wt % solution in 2-MeTHF or EtOAc) (1.5 equiv)

Base: Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)

Solvent: 2-MeTHF (Dry)
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Step-by-Step Methodology
Slurry Formation: Charge the Acid (Fragment B) and the Amine (Fragment A) into the reactor

containing 2-MeTHF (5-8 volumes).

Base Addition: Add the base (Pyridine or NMM) at room temperature. The mixture may

become homogeneous.[3]

Activation: Cool the reactor to 0–5 °C. Slowly add the T3P solution dropwise over 30 minutes

to control the exotherm.

Coupling: Allow the reaction to warm to 20–25 °C and stir for 3–5 hours.

Mechanistic Note: T3P activates the carboxylic acid to a mixed anhydride, which is then

attacked by the aniline. The non-nucleophilic nature of the byproduct prevents side

reactions.

Quench & Wash: Add water (5 volumes) to the reaction vessel. Stir for 15 minutes.

Phase Separation: Stop stirring. The lower aqueous layer contains the T3P byproducts

(propylphosphonic acid) and excess base salts. Drain the aqueous layer.

Crystallization: The organic layer (containing Vismodegib) is heated to 60 °C, then slowly

cooled to 0 °C. Vismodegib crystallizes directly from the 2-MeTHF solution.

Filtration: Filter the white solid and wash with cold 2-MeTHF.

Yield Expectation: 90–95% Purity: >99.5% (HPLC)

Green Metrics Comparison
The following table highlights the environmental advantages of the proposed protocols against

the standard industrial baseline.
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Metric
Legacy Route
(Genentech)

Proposed Green
Route

Improvement

Key Solvents THF, DCM, DMF
Water, 2-MeTHF,

EtOAc

Replaced

toxic/chlorinated

solvents with bio-

derived/aqueous

options.

Coupling Reagent
SOCl₂ / Oxalyl

Chloride

T3P®

(Propylphosphonic

anhydride)

Eliminated gaseous

acid waste (SO₂, HCl).

Metal Waste
Stoichiometric Zinc

(Negishi)

Catalytic Palladium

(ppm levels)

Massive reduction in

metal waste

generation.

Atom Economy

Low (due to protecting

groups/activating

agents)

High (Direct coupling) Improved efficiency.

Safety
High Risk (Water

sensitive, corrosive)

Low Risk (Aqueous

tolerant, mild pH)

Safer operational

handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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